EAAT2 vs. EAAT1 Selectivity: A Critical Differentiator for 3-Methylglutamic Acid
In a direct, head-to-head comparison within the same study, (±)-threo-3-methylglutamate (T3MG) exhibits a stark functional contrast between EAAT2 and EAAT1. While it potently blocks EAAT2-mediated transport, it is completely inactive at EAAT1 as either a substrate or blocker at concentrations up to 300 µM [1]. This contrasts sharply with the broader activity of L-glutamate (a universal substrate) and the distinct EAAT1 transport observed with (2S,4R)-4-methylglutamate [2]. This unique selectivity profile makes T3MG an essential tool for isolating EAAT2 function without confounding EAAT1 activity.
| Evidence Dimension | EAAT Subtype Selectivity (EAAT2 vs. EAAT1) |
|---|---|
| Target Compound Data | EAAT2: Kb = 18 µM (blocker); EAAT1: Inactive as substrate or blocker up to 300 µM |
| Comparator Or Baseline | L-glutamate: Substrate for all EAATs; (2S,4R)-4-methylglutamate: EAAT2 blocker (Kb = 3.4 µM) AND EAAT1 substrate (Km = 54 µM) |
| Quantified Difference | T3MG exhibits a >16.7-fold functional selectivity window for EAAT2 over EAAT1, while 4-methylglutamate lacks this clean selectivity, acting as a transporter substrate at EAAT1. |
| Conditions | Human EAAT1 and EAAT2 cRNA expressed in Xenopus laevis oocytes, two-electrode voltage clamp |
Why This Matters
This data justifies procuring 3-methylglutamic acid specifically for studies requiring EAAT2 inhibition without the confounding variable of EAAT1 activation or blockade, a property not shared by many common EAAT modulators.
- [1] Vandenberg, R. J., Mitrovic, A. D., Chebib, M., Balcar, V. J., & Johnston, G. A. R. (1997). Contrasting Modes of Action of Methylglutamate Derivatives on the Excitatory Amino Acid Transporters, EAAT1 and EAAT2. Molecular Pharmacology, 51(5), 809–815. DOI: 10.1124/mol.51.5.809 View Source
- [2] Robinson, M. B., Dowd, L. A., & Speth, R. C. (1993). The pharmacological specificity of the cloned human glutamate transporter. Journal of Neurochemistry, 60(5), 1966–1970. DOI: 10.1111/j.1471-4159.1993.tb03436.x View Source
